
methyl (2R)-1,2-dimethyl-4-oxoazetidine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2R)-1,2-dimethyl-4-oxoazetidine-2-carboxylate is a synthetic organic compound belonging to the class of azetidinones Azetidinones are four-membered lactams, which are cyclic amides
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methyl (2R)-1,2-dimethyl-4-oxoazetidine-2-carboxylate typically involves the cyclization of suitable precursors. One common method includes the reaction of a β-amino acid derivative with a suitable electrophile under basic conditions to form the azetidinone ring. The reaction conditions often involve the use of strong bases like sodium hydride or potassium tert-butoxide in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions is tailored to ensure scalability and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl (2R)-1,2-dimethyl-4-oxoazetidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the azetidinone ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or alkoxides in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted azetidinones or amides.
Applications De Recherche Scientifique
Methyl (2R)-1,2-dimethyl-4-oxoazetidine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of β-lactam antibiotics and other therapeutic agents.
Industry: Utilized in the development of new materials and polymers with specific properties.
Mécanisme D'action
The mechanism of action of methyl (2R)-1,2-dimethyl-4-oxoazetidine-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by forming covalent bonds with active site residues, thereby blocking substrate access. The azetidinone ring is known to mimic the transition state of enzyme-catalyzed reactions, making it a potent inhibitor.
Comparaison Avec Des Composés Similaires
Methyl (2R)-1,2-dimethyl-4-oxoazetidine-2-carboxylate: Unique due to its specific stereochemistry and functional groups.
Other Azetidinones: Compounds like 1,3-thiazolidine-4-one and 1,3-oxazolidine-4-one share structural similarities but differ in their heteroatoms and ring size.
Uniqueness: this compound is unique due to its specific stereochemistry, which can influence its reactivity and biological activity
Propriétés
Numéro CAS |
605658-22-8 |
|---|---|
Formule moléculaire |
C7H11NO3 |
Poids moléculaire |
157.17 g/mol |
Nom IUPAC |
methyl (2R)-1,2-dimethyl-4-oxoazetidine-2-carboxylate |
InChI |
InChI=1S/C7H11NO3/c1-7(6(10)11-3)4-5(9)8(7)2/h4H2,1-3H3/t7-/m1/s1 |
Clé InChI |
REBVVXMKCPUZRS-SSDOTTSWSA-N |
SMILES isomérique |
C[C@@]1(CC(=O)N1C)C(=O)OC |
SMILES canonique |
CC1(CC(=O)N1C)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


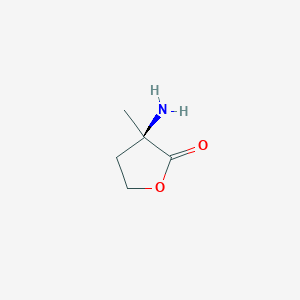
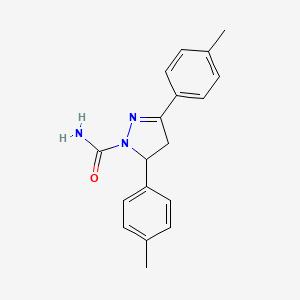
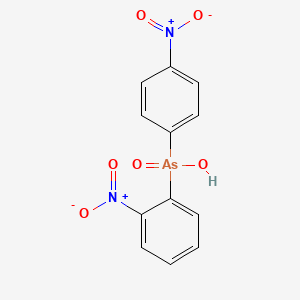
![3,6-Diazabicyclo[3.1.0]hexane,6-phenyl-](/img/structure/B13796688.png)

![Methanesulfonic acid, [[4-[(4-nitrophenyl)azo]phenyl]amino]-, monosodium salt](/img/structure/B13796704.png)
![Benzo[b]thiophene, 3-(2-naphthalenyl)-](/img/structure/B13796718.png)
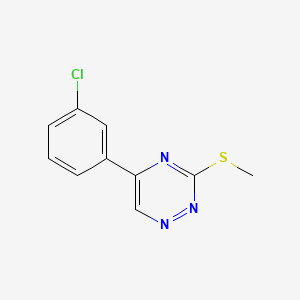
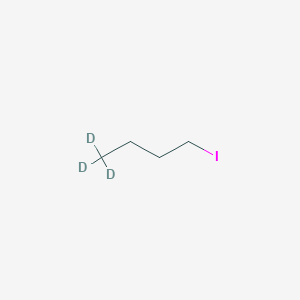
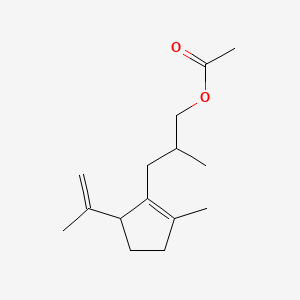
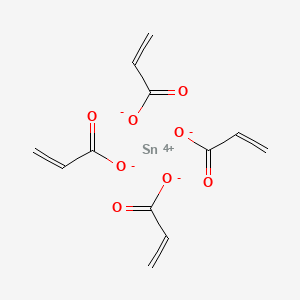
![[(3-Methyl-1,3-cyclopentadiene-1-YL)methyl]benzene](/img/structure/B13796732.png)
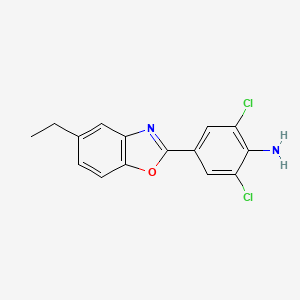
![[1,1'-Binaphthalene]-2-carboxaldehyde](/img/structure/B13796741.png)
